![molecular formula C19H24N2O3S B3467159 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3467159.png)
1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine
Overview
Description
1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine, also known as PDMPS, is a chemical compound that has been extensively studied for its potential therapeutic applications. PDMPS belongs to the class of piperazine sulfonamide derivatives and is known to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is not fully understood. However, it is known to act as a sulfonamide derivative that binds to specific receptors in the body. This compound has been shown to interact with various receptors, including 5-HT1A, 5-HT2A, and 5-HT2C receptors, which are involved in neurotransmission and cardiovascular regulation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and vasodilatory effects. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models. In addition, this compound has been studied for its potential as an anti-cancer agent by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is its ability to exhibit a wide range of biochemical and physiological effects, making it a versatile compound for scientific research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain lab experiments.
Future Directions
There are several future directions for the study of 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine. One direction is to further investigate its potential as an anti-cancer agent and its mechanism of action in inducing apoptosis in cancer cells. Another direction is to study its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further research can be done to explore its potential as a vasodilator in the treatment of cardiovascular diseases.
Scientific Research Applications
1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiovascular diseases, and cancer. In neuroscience, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cardiovascular diseases, this compound has been shown to have vasodilatory effects by inhibiting the contraction of smooth muscle cells. In cancer research, this compound has been studied for its potential as an anti-cancer agent by inducing apoptosis in cancer cells.
properties
IUPAC Name |
1-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-15-5-4-6-19(16(15)2)20-11-13-21(14-12-20)25(22,23)18-9-7-17(24-3)8-10-18/h4-10H,11-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFAFXJZVGABEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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